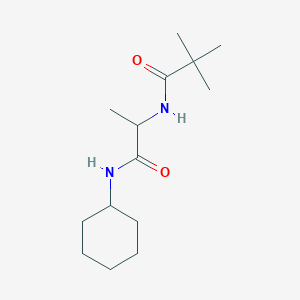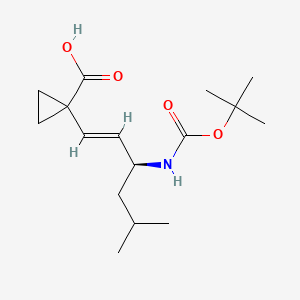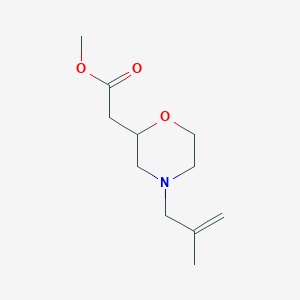
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a morpholine ring substituted with a methylallyl group and an acetate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate typically involves the reaction of morpholine derivatives with appropriate reagents. One common method involves the use of 1,2-amino alcohols as starting materials. These amino alcohols undergo a sequence of coupling, cyclization, and reduction reactions to form the desired morpholine derivative . The reaction conditions often include the use of α-haloacid chlorides and transition metal catalysts to facilitate the formation of the morpholine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives .
科学的研究の応用
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
Similar Compounds
Methyl 2-(morpholin-2-yl)acetate: A closely related compound with a similar structure but lacking the methylallyl group.
Morpholine derivatives: Other derivatives of morpholine with different substituents on the ring, such as alkyl or aryl groups.
Uniqueness
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate is unique due to the presence of the methylallyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
methyl 2-[4-(2-methylprop-2-enyl)morpholin-2-yl]acetate |
InChI |
InChI=1S/C11H19NO3/c1-9(2)7-12-4-5-15-10(8-12)6-11(13)14-3/h10H,1,4-8H2,2-3H3 |
InChIキー |
ZHZCYGOHAQWKFC-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1CCOC(C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
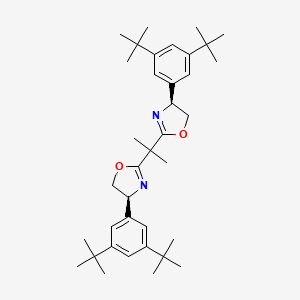
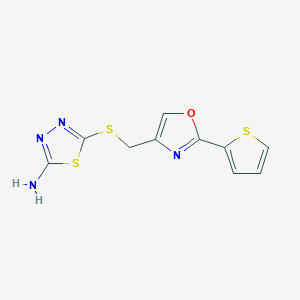
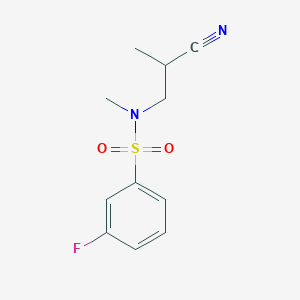
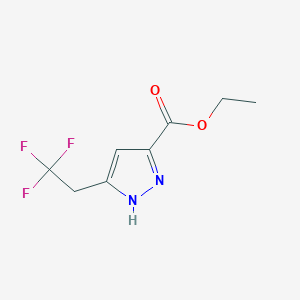
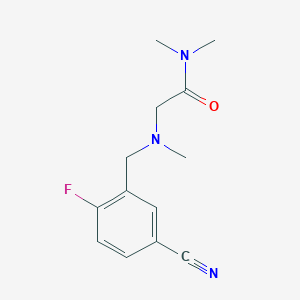
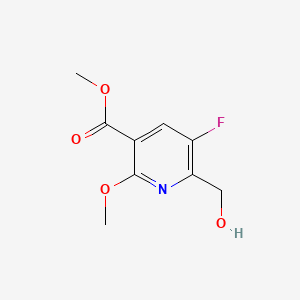
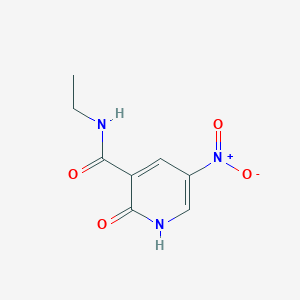
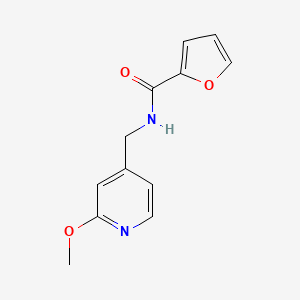
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
